N-Acyl-alpha-Aminosäuren

N-Acyl-α-amino acids are a class of organic compounds that exhibit diverse biological activities and applications in various fields, including pharmaceuticals, cosmeceuticals, and flavor additives. These molecules contain an α-amino acid with an acyl group attached to the nitrogen atom of the amino group, leading to structural diversity depending on the specific amino acid (e.g., alanine, valine) and the nature of the acyl substituent (e.g., acetyl, propionyl).

Structurally, N-acyl-α-amino acids often possess enhanced lipophilicity compared to their corresponding free α-amino acids, which can improve their solubility in organic solvents and facilitate their cellular uptake. Their unique physicochemical properties make them valuable intermediates for the synthesis of complex molecules or as bioactive compounds themselves.

In pharmaceutical applications, N-acyl-α-amino acids have shown potential as chiral precursors for drug development due to their ability to form stable stereoisomers. They are also investigated in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions, owing to their anti-inflammatory and antioxidant properties.

In cosmeceuticals, N-acyl-α-amino acids have gained attention as effective skin conditioning agents and free radical scavengers, contributing to the development of anti-wrinkle creams, moisturizers, and sun protection products. Additionally, these compounds can be used in flavor additives for food and beverages due to their pleasant taste profiles.

Overall, N-acyl-α-amino acids represent a promising class of molecules with versatile applications across multiple industries, driven by their unique structural features and biological activities.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

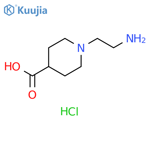

|

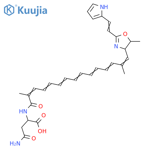

Altemicidin; 5'-N-(2S-Amino-3S-methylpentanoyl), 6-O-(2S-amino-3S-phenylbutanoyl) | 277753-33-0 | C29H42N6O9S |

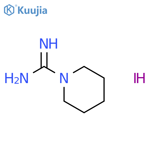

|

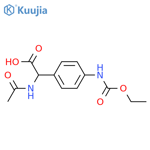

2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid; (S)-form, Me ether, N-hexadecanoyl | 2413717-53-8 | C27H45NO4 |

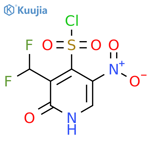

|

DKxanthenes; DKxanthene 520 | 925703-27-1 | C28H32N4O6 |

|

DKxanthenes; DKxanthene 534 | 925703-28-2 | C29H34N4O6 |

|

DKxanthenes; DKxanthene 544 | 925703-29-3 | C31H36N4O5 |

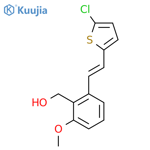

|

Giganticine | 199665-81-1 | C13H16N2O5 |

Verwandte Literatur

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

Empfohlene Lieferanten

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte